sodium;prop-2-yne-1-sulfonate
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Overview
Description
2-(Methylsulfonamido)benzoic acid . This compound has the molecular formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol . It is a benzoic acid derivative with a methylsulfonamido group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonamido)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of 2-aminobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(Methylsulfonamido)benzoic acid may involve large-scale sulfonation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives
Scientific Research Applications
2-(Methylsulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Methylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
2-(Methylsulfonamido)benzoic acid can be compared with other benzoic acid derivatives such as:
2-Aminobenzoic acid: Lacks the sulfonamido group, leading to different reactivity and biological activity.
2-Sulfonamidobenzoic acid: Similar structure but with different substituents on the sulfonamido group.
4-Methylsulfonamido benzoic acid: Positional isomer with the sulfonamido group at a different position on the benzene ring
These comparisons highlight the unique properties of 2-(Methylsulfonamido)benzoic acid, such as its specific reactivity and potential biological activities.
Properties
IUPAC Name |
sodium;prop-2-yne-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3S.Na/c1-2-3-7(4,5)6;/h1H,3H2,(H,4,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHXNOAOCJXPAH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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